6-Chloro-7H-pyrrolo[2,3-D]pyrimidine

Nucleoside synthesis Glycosylation yield Tubercidin

6-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90994-17-5), also widely referenced as 6-chloro-7-deazapurine (CAS 3680-69-1), is a heterobicyclic scaffold composed of a fused pyrrole and pyrimidine ring bearing a single chlorine substituent at the 6-position (purine numbering). With a molecular formula of C₆H₄ClN₃ and a molecular weight of 153.57 g/mol, this compound serves as a critical synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries and nucleoside analogue series.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 90994-17-5
Cat. No. B1418797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7H-pyrrolo[2,3-D]pyrimidine
CAS90994-17-5
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=C(NC2=NC=NC=C21)Cl
InChIInChI=1S/C6H4ClN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10)
InChIKeyVQAOTRGDQKVOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7H-pyrrolo[2,3-D]pyrimidine (CAS 90994-17-5): Core Building Block for Kinase-Targeted Synthesis and Nucleoside Analog Development


6-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90994-17-5), also widely referenced as 6-chloro-7-deazapurine (CAS 3680-69-1), is a heterobicyclic scaffold composed of a fused pyrrole and pyrimidine ring bearing a single chlorine substituent at the 6-position (purine numbering) . With a molecular formula of C₆H₄ClN₃ and a molecular weight of 153.57 g/mol, this compound serves as a critical synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries and nucleoside analogue series . Its structural bioisosterism with purine enables it to function as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Stille) and nucleophilic aromatic substitutions (SNAr), making it a preferred starting material over alternative halogenated 7-deazapurine congeners for selective C-6 functionalization .

Why 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine Cannot Be Replaced by Other Halogenated 7-Deazapurines or Purine Analogs


The 7-deazapurine scaffold presents multiple reactive centers (C-2, C-4, C-5, C-6, N-7, and C-8), and the position-specific placement of the chlorine atom dictates both the available synthetic routes and the biological profile of downstream products. The 6-chloro substituent is not interchangeable with the 4-chloro regioisomer, as the C-4 position engages preferentially in SNAr and cross-coupling reactions while C-6 and C-8 are accessed through directed lithiation or C-H borylation strategies . Furthermore, the chloro leaving group exhibits reactivity characteristics that differ substantially from bromo or iodo congeners in cross-coupling reactions—affecting both reaction yields and selectivity . Even among 6-halogenated 7-deazapurines, the 6-chloro variant demonstrates distinct glycosylation yields compared to its 2-amino-6-chloro counterpart (45% vs. 18%), demonstrating that seemingly minor substitution changes dramatically alter synthetic efficiency . These reactivity differences translate directly into procurement decisions: selecting the wrong halogenated analog can result in failed synthetic sequences or suboptimal biological activity.

Quantitative Differentiation Evidence: 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine vs. Closest Analogs


Glycosylation Efficiency: Nonfunctionalized 6-Chloro-7-deazapurine Outperforms 2-Amino-Protected Congener by 2.5-Fold in Tubercidin Synthesis

In the synthesis of the natural product tubercidin, glycosylation of nonfunctionalized 6-chloro-7-deazapurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose proceeded in 45% isolated yield, enabling a concise two-step route to tubercidin after amination and deprotection. By contrast, under identical reaction conditions, the pivaloylated 2-amino-6-chloro-7-deazapurine gave only 18% glycosylation yield . This 2.5-fold yield difference is attributed to steric hindrance and misdirected glycosylation toward the exocyclic amino substituent when a bulky pivaloyl protecting group is present. The nonfunctionalized 6-chloro scaffold thus provides a more efficient entry point for ribonucleoside construction.

Nucleoside synthesis Glycosylation yield Tubercidin

Cytotoxic Potency: 6-Chloro-7-deazapurine-Ferrocenyl Derivative Demonstrates 1.6-Fold Greater Activity Than 6-Chloropurine Analog Against Colorectal Adenocarcinoma

In a comparative cytotoxicity study of ferrocenylalkyl derivatives, the 6-chloro-7-deazapurine conjugate (compound 11c) exhibited an IC₅₀ of 9.07 µM against the SW620 colorectal adenocarcinoma cell line, whereas the corresponding 6-chloropurine derivative (compound 13a) showed an IC₅₀ of 14.38 µM—a 1.6-fold difference in potency . The 7-deazapurine scaffold thus conferred a measurable cytotoxicity advantage over the canonical purine core in this series. An additional 6-chloropurine derivative (15b) gave an IC₅₀ of 15.50 µM, further confirming the trend.

Anticancer activity Colorectal adenocarcinoma Ferrocenyl purine isosteres

C-H Borylation Reactivity Limitation: 6-Chloro-7-deazapurine Affords Only 20% Yield in Borylation/Suzuki Sequence vs. Successful 6-Methylsulfanyl and 6-Methoxy Analogs

In iridium-catalyzed direct C-H borylation at the 8-position of 7-deazapurines, 6-chloro-7-deazapurine gave only a 20% yield of the desired 8-aryl derivative after Suzuki cross-coupling, whereas the corresponding 6-methylsulfanyl and 6-methoxy-protected 7-deazapurines underwent successful one-pot borylation/arylation sequences . This limitation necessitated the use of SEM-protected 6-methylsulfanyl or 6-methoxy derivatives as alternative substrates for efficient 6,8-disubstituted 7-deazapurine synthesis. The poor performance of the 6-chloro analog in this specific transformation context highlights the need for strategic building block selection.

C-H borylation Suzuki coupling 8-aryl-7-deazapurine synthesis

Regioselective Reactivity Profile: C-4 Engages in SNAr and Cross-Coupling While C-6 Lithiation-Addition Proceeds with 93% Isolated Yield Using BDMAE Additive

The SEM-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold (derived from the 6-chloro-7-deazapurine core) exhibits orthogonal reactivity at two positions: the C-4 chlorine undergoes SNAr and palladium-catalyzed cross-coupling reactions, while directed lithiation at C-6 using LDA in THF at −78 °C enables addition to aldehydes and ketones . Using bis(2-dimethylaminoethyl)ether (BDMAE) as an additive, the lithiation degree reached 96% (monitored by D₂O quench and ¹H NMR), and the subsequent addition to benzaldehyde gave an isolated yield of 93%, compared to 68% without the additive . Across 16 aldehydes and ketones tested, lithiation exceeded 94% in all cases, with isolated yields ranging from 46% to 93% .

Directed lithiation Regioselective functionalization C-C bond formation

Antiproliferative Activity: 6-Chloro-7-deazapurine Derivative Exhibits Sub-Micromolar IC₅₀ Against HeLa and CFPAC-1 Cancer Cell Lines

A 6-chloro-7-deazapurine derivative demonstrated pronounced antiproliferative activity with an IC₅₀ of 0.98 µM against HeLa (cervical carcinoma) cells and an IC₅₀ of 0.79 µM against CFPAC-1 (pancreatic ductal adenocarcinoma) cells . While this study primarily compared the 6-chloro-7-deazapurine derivative to 1-(p-chlorophenyl)-1,2,3-triazole-tagged benzimidazole (which displayed nanomolar-range activity with high selectivity against A549 non-small cell lung cancer), the sub-micromolar potency of the 6-chloro-7-deazapurine scaffold itself establishes a meaningful baseline for further SAR exploration in purine isostere-based anticancer programs.

Antiproliferative activity HeLa cells Pancreatic cancer

Industrial Relevance: Validated Intermediate for Tofacitinib (JAK Inhibitor) and PDHK Inhibitor Programs

6-Chloro-7-deazapurine (the synonym for the target compound) is documented as a key intermediate in the commercial synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis . Additionally, the compound has been specifically employed in the preparation of resorcinol N-aryl amide derivatives as pyruvate dehydrogenase kinase (PDHK) inhibitors, as disclosed in patent WO 2015040425 A1 . This dual validation—spanning both a marketed drug synthesis and an active patent program—distinguishes the 6-chloro-7-deazapurine scaffold from less industrially validated 7-deazapurine analogs such as 6-bromo or 6-iodo variants, which lack equivalent documentation in approved drug manufacturing routes.

Tofacitinib synthesis JAK inhibitor PDHK inhibitor Pharmaceutical intermediate

Optimal Procurement and Application Scenarios for 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine (CAS 90994-17-5)


Nucleoside Analogue Synthesis via Efficient Glycosylation (45% Yield) for Antiviral and Anticancer Ribonucleoside Programs

Researchers constructing ribonucleoside libraries—particularly tubercidin, 7-deazainosine, and related 7-deazapurine nucleoside analogues—should prioritize the nonfunctionalized 6-chloro-7-deazapurine scaffold. The demonstrated 45% glycosylation yield with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is 2.5-fold higher than that achieved with amino-protected 6-chloro-7-deazapurine variants (18% yield), enabling more cost-effective access to key intermediates . This scaffold is particularly well-suited for programs targeting adenosine kinase inhibition or cytotoxic nucleoside development, where the 6-chloro substituent can be subsequently displaced by (het)aryl groups via Suzuki-Miyaura cross-coupling to generate diverse 6-substituted-7-deazapurine ribonucleosides .

Sequential C-4 and C-6 Diversification for Kinase Inhibitor Library Synthesis Using Orthogonal Reactivity

The orthogonal reactivity of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold—where C-4 engages in SNAr and palladium-catalyzed cross-coupling while N-7-directed lithiation at C-6 enables addition to aldehydes and ketones—makes this building block ideal for generating highly substituted pyrrolopyrimidine libraries . Using BDMAE as an additive, C-6 lithiation-addition proceeds with up to 93% isolated yield (benzaldehyde), and the method is compatible with diverse aldehydes and cyclic ketones (46–93% yield range) . This sequential diversification strategy is directly applicable to kinase inhibitor programs targeting JAK, Src, Aurora, and CSF1R kinases, where 2,4,6,7-tetrasubstituted pyrrolo[2,3-d]pyrimidines have demonstrated potent and selective inhibition profiles .

Anticancer Lead Optimization Leveraging Sub-Micromolar Antiproliferative Baseline Against HeLa and CFPAC-1 Cells

Medicinal chemistry teams pursuing purine isostere-based anticancer agents can build upon the established sub-micromolar antiproliferative activity of 6-chloro-7-deazapurine derivatives against HeLa cervical carcinoma (IC₅₀ = 0.98 µM) and CFPAC-1 pancreatic adenocarcinoma (IC₅₀ = 0.79 µM) cell lines . Furthermore, ferrocenylalkyl conjugates of the 6-chloro-7-deazapurine scaffold demonstrated a 1.6-fold potency advantage (IC₅₀ = 9.07 µM) over the corresponding 6-chloropurine analog (IC₅₀ = 14.38 µM) against SW620 colorectal adenocarcinoma cells . These data support the selection of 6-chloro-7-deazapurine over 6-chloropurine as the core scaffold for oncology-focused medicinal chemistry campaigns.

Process Chemistry for Marketed Drug Intermediate Supply: Tofacitinib Manufacturing and Quality Control

For pharmaceutical process development and GMP manufacturing teams, 6-chloro-7-deazapurine is established as a key intermediate in the commercial synthesis of Tofacitinib (a marketed JAK inhibitor for rheumatoid arthritis) . Additionally, the compound serves as a critical building block for PDHK inhibitor programs disclosed in patent WO 2015040425 A1 . Procurement specifications of ≥95% purity (as offered by major suppliers including BOC Sciences and AKSci) meet typical intermediate quality requirements for further derivatization . Importantly, synthetic chemists should note that 6-chloro-7-deazapurine is not suitable for routes requiring direct C-8 arylation via C-H borylation (only 20% yield), and should instead select 6-methylsulfanyl or 6-methoxy-protected 7-deazapurines for such transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.